5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile

Lipophilicity Chromatographic retention ADRME prediction

5‑Amino‑1‑isopropyl‑4‑methyl‑1H‑pyrrole‑2‑carbonitrile (CAS 74802‑98‑5) is a fully substituted pyrrole that combines an electron‑donating 5‑amino group, an N‑isopropyl substituent, a 4‑methyl group and a 2‑carbonitrile acceptor on a single five‑membered ring. Its molecular formula is C₉H₁₃N₃ (MW 163.22) and it displays a calculated logP of 2.41, a polar surface area (PSA) of 54.74 Ų, one hydrogen‑bond donor and two hydrogen‑bond acceptors.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B12854243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1)C#N)C(C)C)N
InChIInChI=1S/C9H13N3/c1-6(2)12-8(5-10)4-7(3)9(12)11/h4,6H,11H2,1-3H3
InChIKeyLFXLLFRMWVKRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile – Procurement-Grade Profile for a Polyfunctional Pyrrole Building Block


5‑Amino‑1‑isopropyl‑4‑methyl‑1H‑pyrrole‑2‑carbonitrile (CAS 74802‑98‑5) is a fully substituted pyrrole that combines an electron‑donating 5‑amino group, an N‑isopropyl substituent, a 4‑methyl group and a 2‑carbonitrile acceptor on a single five‑membered ring. Its molecular formula is C₉H₁₃N₃ (MW 163.22) and it displays a calculated logP of 2.41, a polar surface area (PSA) of 54.74 Ų, one hydrogen‑bond donor and two hydrogen‑bond acceptors [1]. The dense functionalisation provides three orthogonal vectors for further elaboration, making the compound a versatile intermediate for medicinal chemistry and materials science, particularly where concurrent tuning of lipophilicity, hydrogen‑bonding capacity and electronic character is required [1].

5‑Amino‑1‑isopropyl‑4‑methyl‑1H‑pyrrole‑2‑carbonitrile – Why Simple ‘Pyrrole‑2‑carbonitrile’ Swaps Are Misleading


Even modest alterations in the substitution pattern of aminopyrrole‑carbonitriles can dramatically shift lipophilicity, hydrogen‑bonding topology and electronic distribution, as evidenced by SAR studies on α‑aminopyrrole‑2‑carbonitrile DPP4 inhibitors where logP and inhibitory potency varied over several orders of magnitude across a closely related series [1]. Because 5‑amino‑1‑isopropyl‑4‑methyl‑1H‑pyrrole‑2‑carbonitrile places the amino and cyano groups in an ortho relationship, it presents an intramolecular hydrogen‑bonding motif that is absent in regioisomers or simpler N‑alkylpyrrole‑2‑carbonitriles. Selecting a “generic” pyrrole‑2‑carbonitrile analogue without verifying these specific physicochemical and structural features risks altering solubility, permeability, reactivity and ultimately the success of downstream synthetic or biological applications [1].

5‑Amino‑1‑isopropyl‑4‑methyl‑1H‑pyrrole‑2‑carbonitrile – Quantitative Differentiation Versus Closest Analogs


LogP Offset of –1.18 vs. Positional Isomer 2‑Amino‑4‑methyl‑5‑propyl‑1H‑pyrrole‑3‑carbonitrile

The target compound exhibits a calculated logP of 2.41 whereas the positional isomer 2‑amino‑4‑methyl‑5‑propyl‑1H‑pyrrole‑3‑carbonitrile (same molecular formula C₉H₁₃N₃) displays a logP of 3.59 . This 1.18‑unit difference is substantial and indicates that the target compound is significantly less lipophilic, likely due to the ortho‑positioned electron‑withdrawing cyano group modulating the electron density of the amino substituent.

Lipophilicity Chromatographic retention ADRME prediction

Enhanced Polar Surface Area and Hydrogen‑Bond Donor Capacity vs. 1‑Isopropyl‑1H‑pyrrole‑2‑carbonitrile (De‑amino Analog)

Whereas 1‑isopropyl‑1H‑pyrrole‑2‑carbonitrile possesses a PSA of 28.72 Ų and zero hydrogen‑bond donors , 5‑amino‑1‑isopropyl‑4‑methyl‑1H‑pyrrole‑2‑carbonitrile has a PSA of 54.74 Ų and one hydrogen‑bond donor (the –NH₂ group) . The near‑doubling of PSA and introduction of a donor dramatically improve aqueous solubility potential and enable specific intermolecular interactions not possible with the de‑amino analog.

Polar surface area Hydrogen bonding Solubility

Intramolecular N–H···N≡C Hydrogen‑Bonding Motif Unique to Ortho‑Amino‑Cyano Pyrroles

The juxtaposition of the 5‑amino and 2‑carbonitrile groups on the pyrrole ring permits a persistent six‑membered intramolecular N–H···N≡C hydrogen bond, a structural feature that is sterically and electronically precluded in the 2‑amino‑4‑methyl‑5‑propyl‑1H‑pyrrole‑3‑carbonitrile positional isomer or in amino‑devoid analogs such as 1‑isopropyl‑1H‑pyrrole‑2‑carbonitrile . While explicit binding or solubility data are not yet available for this exact compound, analogous ortho‑amino‑cyano heterocycles routinely show reduced effective hydrogen‑bond donor strength, altered crystal packing, and attenuated chemical reactivity of the amino group (e.g., slower acylation rates) compared to non‑chelated isomers [1].

Crystal engineering Reactivity Solubility modulation

5‑Amino‑1‑isopropyl‑4‑methyl‑1H‑pyrrole‑2‑carbonitrile – Evidence‑Linked Application Scenarios


Lipophilicity‑Guided Fragment Elaboration in Kinase Inhibitor Programs

The target compound’s logP of 2.41, which is 1.18 units lower than that of its 2‑aminopyrrole positional isomer, makes it the preferred starting point for programs that require a moderately lipophilic hinge‑binding motif while keeping the overall lipophilic ligand efficiency (LLE) in an acceptable range . Medicinal chemists designing ATP‑competitive kinase inhibitors can directly exploit the ortho‑amino‑cyano arrangement to form a bidentate donor–acceptor interaction with the kinase hinge region, a binding mode that would be sterically inaccessible with the regioisomeric 2‑amino‑3‑carbonitrile scaffold.

Tuning Solubility and Permeability in CNS‑Targeted Chemical Probes

With a TPSA of 54.74 Ų, a single H‑bond donor and a logP below 3, 5‑amino‑1‑isopropyl‑4‑methyl‑1H‑pyrrole‑2‑carbonitrile aligns well with CNS MPO desirability criteria. Compared to the de‑amino analog (PSA 28.72 Ų, 0 H‑bond donors), the target compound offers a substantially improved balance between passive permeability and aqueous solubility , reducing the need for late‑stage solubility‑enhancing modifications.

Crystal Engineering of Organic Semiconductors

The intramolecular N–H···N≡C hydrogen bond is expected to rigidify the molecular conformation and promote planar packing, a feature that materials scientists can harness when designing organic field‑effect transistors (OFETs) or organic light‑emitting diodes (OLEDs). The absence of this chelation in the 2‑amino isomer or the N‑isopropyl‑only analog provides a clear structural rationale for selecting the ortho‑amino‑cyano isomer when enhanced π‑stacking and charge‑transport properties are desired [1].

Divergent Scaffold Functionalisation via Orthogonal Reactive Sites

The compound offers three chemically distinct sites for further derivatisation: (i) the 5‑amino group for amide coupling or reductive amination, (ii) the 2‑cyano group for hydrolysis to amide/acid or cycloaddition chemistry, and (iii) the N‑isopropyl group as a metabolically stable lipophilic anchor. This orthogonality is not equally accessible in the alternative scaffolds (e.g., the 2‑amino isomer reverses amino/cyano positions, altering reactivity order), making the target compound the most versatile synthon for parallel library synthesis.

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